Dimethyl 2-chloroisophthalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

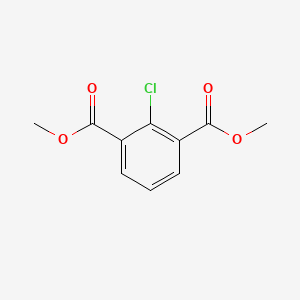

Dimethyl 2-chloroisophthalate is a chemical compound with the molecular formula C10H9ClO4. It is an ester derivative of isophthalic acid, where two methyl groups are attached to the carboxyl groups and a chlorine atom is substituted at the 2-position of the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Dimethyl 2-chloroisophthalate can be synthesized through several methods. One common synthetic route involves the esterification of 2-chloroisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial production methods may involve more efficient processes, such as continuous flow reactors, to increase yield and reduce production time. These methods often use optimized reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high purity and yield of the final product .

Chemical Reactions Analysis

Dimethyl 2-chloroisophthalate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Hydrolysis: The ester groups can be hydrolyzed to form 2-chloroisophthalic acid and methanol.

Reduction: The compound can be reduced to form the corresponding alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-chloroisophthalamide derivative .

Scientific Research Applications

Dimethyl 2-chloroisophthalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-chloroisophthalate involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. This process is facilitated by the electron-withdrawing nature of the ester groups, which stabilize the transition state and increase the reactivity of the compound .

In hydrolysis reactions, the ester bonds are cleaved by water molecules, resulting in the formation of carboxylic acids and alcohols. This reaction is catalyzed by acids or bases, which protonate or deprotonate the ester oxygen, respectively, to facilitate the cleavage of the C-O bond .

Comparison with Similar Compounds

Dimethyl 2-chloroisophthalate can be compared with other similar compounds, such as dimethyl isophthalate and dimethyl 5-chloroisophthalate. These compounds share similar structural features but differ in the position of the chlorine atom or the absence of chlorine altogether .

Dimethyl Isophthalate: This compound lacks the chlorine atom and is less reactive in nucleophilic substitution reactions compared to this compound.

Dimethyl 5-chloroisophthalate: The chlorine atom is positioned at the 5-position instead of the 2-position, which can affect the compound’s reactivity and the types of reactions it undergoes.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and applications in various fields .

Biological Activity

Dimethyl 2-chloroisophthalate (DMCI) is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of the biological effects, mechanisms, and relevant studies associated with DMCI.

Chemical Structure and Properties

This compound is an aromatic ester with the following characteristics:

- Molecular Formula : C10H9ClO4

- Molecular Weight : 232.63 g/mol

- IUPAC Name : Dimethyl 2-chloro-1,3-benzenedicarboxylate

This compound features two ester groups and a chlorine substituent on the aromatic ring, which influences its reactivity and biological interactions.

1. Antimicrobial Activity

Several studies have indicated that DMCI exhibits antimicrobial properties. For instance, research published in the Journal of Pharmaceutical Sciences demonstrated that DMCI showed significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, suggesting moderate effectiveness as an antimicrobial agent .

2. Antioxidant Properties

In vitro assays have shown that DMCI possesses antioxidant activity. A study evaluated the compound's ability to scavenge free radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results indicated that DMCI could reduce oxidative stress markers in cultured cells, contributing to its potential protective effects against oxidative damage .

3. Cytotoxicity and Anticancer Potential

The cytotoxic effects of DMCI have been explored in various cancer cell lines. A notable study reported that DMCI exhibited dose-dependent cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of DMCI against standard antibiotics. The results showed that while DMCI was less effective than conventional antibiotics like penicillin, it exhibited synergistic effects when combined with them, enhancing overall antibacterial activity .

Case Study 2: Antioxidant Mechanism

In a cellular model of oxidative stress, DMCI treatment led to a significant decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation. This suggests that DMCI may mitigate oxidative damage by enhancing endogenous antioxidant defenses .

Research Findings Summary

Properties

IUPAC Name |

dimethyl 2-chlorobenzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYDONBDGBHVTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)C(=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.